7-{4-[(2,4-Dichlorobenzyl)oxy]phenyl}[1,2,4]triazolo[1,5-a]pyrimidine
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Description
7-{4-[(2,4-Dichlorobenzyl)oxy]phenyl}[1,2,4]triazolo[1,5-a]pyrimidine is a useful research compound. Its molecular formula is C18H12Cl2N4O and its molecular weight is 371.22. The purity is usually 95%.
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Mechanism of Action
Target of Action
The primary targets of 7-{4-[(2,4-Dichlorobenzyl)oxy]phenyl}[1,2,4]triazolo[1,5-a]pyrimidine are tubulin , LSD1 , and CDK2 . These targets play crucial roles in cell division, gene expression, and cell cycle regulation, respectively .
Mode of Action
The compound interacts with its targets through a series of biochemical reactions. For instance, it can bind to tubulin, inhibiting its polymerization and thus disrupting the formation of the mitotic spindle, which is essential for cell division . It can also inhibit LSD1, a histone demethylase, thereby affecting gene expression . Furthermore, it can inhibit CDK2, a cyclin-dependent kinase, thereby disrupting the cell cycle .
Biochemical Pathways
The compound affects several biochemical pathways. By inhibiting tubulin, it disrupts the microtubule dynamics, leading to cell cycle arrest at the mitosis phase . By inhibiting LSD1, it alters the methylation status of histones, affecting the transcription of various genes . By inhibiting CDK2, it disrupts the progression of the cell cycle, particularly the transition from G1 phase to S phase .
Pharmacokinetics
Given its molecular weight of 28113 , it is likely to have good bioavailability, as compounds with a molecular weight below 500 are generally well-absorbed .
Result of Action
The compound’s action results in the inhibition of cell division, alteration of gene expression, and disruption of the cell cycle . These effects can lead to the death of cancer cells, making the compound a potential anticancer agent .
Action Environment
The action, efficacy, and stability of the compound can be influenced by various environmental factors. For instance, the pH of the environment can affect the compound’s ionization state, which can influence its absorption and distribution . The presence of other drugs can also affect its metabolism and excretion, potentially leading to drug-drug interactions .
Properties
IUPAC Name |
7-[4-[(2,4-dichlorophenyl)methoxy]phenyl]-[1,2,4]triazolo[1,5-a]pyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12Cl2N4O/c19-14-4-1-13(16(20)9-14)10-25-15-5-2-12(3-6-15)17-7-8-21-18-22-11-23-24(17)18/h1-9,11H,10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FIDDWTJPJIJUNF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CC=NC3=NC=NN23)OCC4=C(C=C(C=C4)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12Cl2N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.